3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea
Description
3-{[3-(Furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a synthetic small molecule characterized by a urea backbone (NH–CO–NH) substituted with a pyrazine ring, a furan-3-yl group, and a tetrahydropyran (oxan-4-yl) moiety.
Properties
IUPAC Name |
1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-15(19-12-2-7-21-8-3-12)18-9-13-14(17-5-4-16-13)11-1-6-22-10-11/h1,4-6,10,12H,2-3,7-9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLVCZLNJCDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the furan ring:
Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrazine rings, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea exhibit significant anticancer properties. For instance, derivatives of pyrazine and furan have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
A study demonstrated that modifications on the pyrazine ring can enhance the inhibitory effects on cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structural features has been documented extensively. The presence of the furan ring is associated with anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research indicates that the compound can modulate inflammatory cytokines and pathways, thus reducing inflammation .
Neurological Applications
Given the structural complexity of this compound, it may also have implications in neurological disorders. Compounds containing furan and pyrazine rings have been investigated for their neuroprotective effects, suggesting potential applications in conditions like Alzheimer's disease or neurodegenerative disorders .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of a series of pyrazine derivatives, including those structurally related to this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, with particular emphasis on breast and lung cancers. The study concluded that further optimization of the chemical structure could lead to more potent anticancer agents .
Case Study 2: Anti-inflammatory Potential
In another investigation focusing on inflammatory diseases, researchers tested the efficacy of compounds containing furan and pyrazine rings in vitro. The results showed a marked decrease in the production of TNF-alpha and IL-6 in activated macrophages upon treatment with these compounds. This suggests that this compound could serve as a template for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Computational Comparisons
Table 1: Key Properties of Selected Analogs
Key Observations:
- Pyrazine Scaffold : The target compound’s pyrazine ring may enhance π-π stacking interactions in kinase binding pockets, similar to 3-(pyrazin-2-yl)-1H-indazole, which showed strong binding to PIM-1 kinase (Glide score: -9.2 kcal/mol) .
- Urea vs. Amide: The urea group in the target compound provides additional hydrogen-bonding capacity (3 donors vs.
- Substituent Effects : The oxan-4-yl group may confer improved metabolic stability compared to furan derivatives, as seen in ’s trifluoromethyl-furan-containing compound, which likely leverages fluorination for enhanced lipophilicity and stability .
Electronic and Thermodynamic Properties
Density functional theory (DFT) studies (e.g., B3LYP functional ) predict that the target compound’s electron-rich furan and pyrazine rings contribute to a polarized electron distribution, favoring interactions with cationic residues in enzymatic active sites. However, exact exchange terms (as emphasized in ) are critical for accurately modeling such systems, suggesting that hybrid functionals like B3LYP are essential for reliable predictions .
Biological Activity
The compound 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound can be described structurally as having a urea linkage, with a furan and pyrazine moiety contributing to its unique properties. The synthesis typically involves multi-step reactions that incorporate these functional groups, leading to the final product.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Urea | Central moiety providing biological activity |
| Furan | Contributes to aromaticity and reactivity |
| Pyrazine | Enhances interaction with biological targets |
| Oxan | Provides structural stability |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of related compounds, revealing IC50 values ranging from 15.1 μM to 28.7 μM across different cancer types, indicating a broad spectrum of activity against lung, ovarian, and breast cancers .
Urease Inhibition
Urease inhibition is another area where this compound may exhibit activity. Urease is an enzyme that plays a crucial role in the pathophysiology of certain diseases, including infections caused by Helicobacter pylori.
Table 2: Urease Inhibition Activity of Related Compounds
| Compound | IC50 (μM) |
|---|---|
| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 |
| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 |
| Thiourea | 21.25 ± 0.15 |
The structure–activity relationship (SAR) studies suggest that modifications to the furan or pyrazine components can enhance urease inhibition .
The proposed mechanism of action for This compound involves interaction with specific biological targets such as enzymes and receptors involved in tumor progression and inflammation. The compound's ability to modulate these targets may lead to its observed biological effects.
Q & A
Q. What synthetic strategies are commonly employed for preparing pyrazine-urea derivatives like 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea?
The synthesis typically involves sequential functionalization of pyrazine cores. For example, alkylation of pyrazine with a furan-substituted methyl group, followed by urea formation via reaction with oxan-4-yl isocyanate. Critical steps include controlling reaction conditions (e.g., using triethylamine as a base for urea coupling) and purification via column chromatography or recrystallization. Similar multi-step syntheses report yields ranging from 31% to 95%, depending on reagent stoichiometry and reaction time optimization .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
1H NMR is essential for identifying key groups:
- Furan protons: δ ~7.5–8.0 ppm (doublets from aromatic coupling).
- Pyrazine protons: δ ~8.5–9.0 ppm (multiplet or singlet depending on substitution).
- Oxan-4-yl methylene groups: δ ~3.5–4.0 ppm (split due to ring conformation). Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion ([M+H]+) and fragmentation patterns. TLC with ethyl acetate/hexane (1:1) can monitor reaction progress, as demonstrated in analogous syntheses .
Q. How can researchers address solubility challenges during purification?
Solubility in polar aprotic solvents (e.g., DMF or DMSO) is common. Precipitation via slow addition to ice-cwater or using antisolvents like diethyl ether can isolate the product. For chromatographic purification, gradient elution with dichloromethane/methanol (95:5 to 90:10) is effective .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and stability of this urea derivative?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G* can optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Including exact exchange terms improves thermochemical accuracy (average deviation <3 kcal/mol in atomization energies) . Solvent effects should be modeled via implicit methods (e.g., PCM) for biological activity predictions.
Q. How can regioselectivity challenges in pyrazine functionalization be mitigated during synthesis?
Regioselectivity in pyrazine alkylation can be controlled using directing groups (e.g., electron-withdrawing substituents) or transition-metal catalysts. For example, palladium-mediated cross-coupling (e.g., Suzuki reactions) selectively introduces aryl groups at specific positions. Protecting the pyrazine nitrogen with Boc groups prior to alkylation may also prevent undesired side reactions .
Q. What strategies improve yields in low-efficiency steps, such as urea coupling or heterocyclic ring formation?
- Urea Coupling: Use carbodiimide activators (e.g., EDC/HOBt) and excess isocyanate to drive the reaction. Microwave-assisted synthesis can reduce reaction time and improve yields by 10–15% .
- Heterocyclic Ring Closure: Optimize temperature and solvent polarity (e.g., refluxing in acetic acid for furan-pyrrole condensations). Catalytic amounts of p-toluenesulfonic acid (PTSA) enhance cyclization efficiency .
Q. How should researchers analyze contradictory data in reported reaction conditions or spectroscopic assignments?
Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For conflicting reaction yields, replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and compare with literature protocols. Computational validation of spectral data (e.g., DFT-calculated NMR shifts) can resolve ambiguities .
Methodological Considerations
Q. What precautions are necessary when handling furan and pyrazine intermediates?
Furan derivatives are volatile and flammable; use cold traps and work under inert gas. Pyrazines may form explosive peroxides upon prolonged storage; test with peroxide strips and purify via distillation if needed. Always use fume hoods and personal protective equipment (PPE) during synthesis .
Q. How can researchers optimize reaction scalability without compromising purity?
Pilot small-scale reactions (1–5 mmol) to identify critical parameters (e.g., mixing efficiency, exothermicity). For large-scale urea formation, switch from batch to flow chemistry to enhance heat dissipation and reduce side products. Continuous crystallization techniques can maintain purity >98% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
